2-Bromo-4-iodo-6-methoxypyridine
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Overview
Description
2-Bromo-4-iodo-6-methoxypyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that this compound is used in laboratory research and chemical synthesis .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 2-Bromo-4-iodo-6-methoxypyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-6-methoxypyridine typically involves halogenation reactions. One common method involves the bromination and iodination of 6-methoxypyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
2-Bromo-4-iodo-6-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 4-Iodo-6-methoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
Uniqueness
2-Bromo-4-iodo-6-methoxypyridine is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-bromo-4-iodo-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTBBPPICOPJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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